molecular formula C15H20N2O2S B5289031 [(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone

[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone

Cat. No.: B5289031
M. Wt: 292.4 g/mol
InChI Key: QIWGKYRTSMTAEQ-QZHINBJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an epoxyisoindole core and a thiazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the epoxyisoindole core and the thiazole ring, followed by their coupling.

    Formation of Epoxyisoindole Core: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the epoxyisoindole structure.

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.

    Coupling Reaction: The final step involves coupling the epoxyisoindole core with the thiazole ring using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, particularly those involving the epoxyisoindole and thiazole moieties.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The epoxyisoindole core and thiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of the epoxyisoindole core and thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(3aS,4S,7R,7aR)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-(2-propyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-3-14-16-11(8-20-14)15(18)17-6-9-10(7-17)13-5-4-12(9)19-13/h8-10,12-13H,2-7H2,1H3/t9-,10+,12+,13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWGKYRTSMTAEQ-QZHINBJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CC3C4CCC(C3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=CS1)C(=O)N2C[C@@H]3[C@H]4CC[C@@H]([C@@H]3C2)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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